Carbazochrome-d3

Description

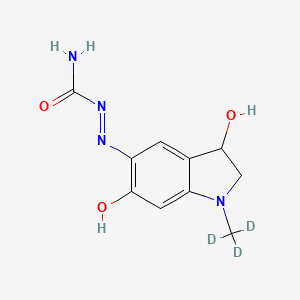

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O3 |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

[3,6-dihydroxy-1-(trideuteriomethyl)-2,3-dihydroindol-5-yl]iminourea |

InChI |

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3 |

InChI Key |

SSCSSDNTQJGTJT-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for Carbazochrome D3 and Isotopic Enrichment

The synthesis of Carbazochrome-d3, specifically 2-(3-hydroxy-1-(methyl-d3)-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazine-1-carboxamide, involves the introduction of three deuterium (B1214612) atoms onto the N-methyl group of the indole (B1671886) core. theclinivex.com A common and effective strategy for this is through isotopic labeling during the synthesis, utilizing a deuterated precursor.

A plausible synthetic route commences with a precursor molecule that lacks the N-methyl group. This precursor, an N-demethylated carbazochrome (B1668341) derivative, can be synthesized from adrenochrome, which is formed by the oxidation of epinephrine. britannica.comgoogle.com The key step for isotopic enrichment is the subsequent methylation reaction using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I). google.com

This method is analogous to the synthesis of other deuterated compounds, like L-carnitine-D3, where a demethylated precursor is reacted with iodomethane-D3 to introduce the trideuteromethyl group. google.com The reaction would typically proceed by treating the N-demethylated carbazochrome precursor with iodomethane-d3 in the presence of a suitable base to facilitate the N-alkylation. This "late-stage" deuteration is often preferred as it introduces the isotopic label at a later point in the synthetic sequence, which can be more efficient and cost-effective. x-chemrx.com

Alternative, though less direct, methods for deuteration could involve hydrogen-deuterium exchange reactions on the carbazochrome molecule itself. Such methods often utilize a deuterium source like heavy water (D₂O) in the presence of a catalyst. patsnap.comgoogle.com However, achieving site-specific deuteration on the N-methyl group through this approach can be challenging and may lead to a mixture of isotopologues with varying degrees of deuteration. Therefore, the synthetic approach using a deuterated building block like iodomethane-d3 is generally the more controlled and preferred method for producing this compound with high isotopic purity.

| Parameter | Description |

| Precursor | N-demethylated carbazochrome |

| Deuterating Agent | Iodomethane-d3 (CD₃I) |

| Reaction Type | N-alkylation |

| Isotopic Purity | High, due to specific introduction of the CD₃ group |

Purification of Carbazochrome D3

Following the synthesis, a mixture containing the desired Carbazochrome-d3, unreacted starting materials, non-deuterated carbazochrome (B1668341), and other by-products is typically obtained. Therefore, robust purification methods are essential to isolate this compound with high chemical and isotopic purity.

Chromatography is a powerful technique for separating compounds with high similarity, including isotopologues. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the purification of this compound. nih.govdergipark.org.tr

The separation of deuterated and non-deuterated compounds by HPLC relies on the subtle differences in their physicochemical properties arising from the mass difference between hydrogen and deuterium (B1214612). nih.gov For the purification of this compound, a reversed-phase HPLC system would likely be employed.

Table 1: Illustrative HPLC Parameters for this compound Purification

| Parameter | Condition |

|---|---|

| Column | Octadecylsilanized silica (B1680970) gel (C18), e.g., 4.6 mm x 250 mm, 5 µm particle size. google.comnihs.go.jp |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). dergipark.org.trgoogle.com |

| Detection | UV-Vis spectrophotometer, with a detection wavelength set to the absorbance maximum of carbazochrome (around 350-360 nm). dergipark.org.trnihs.go.jp |

| Flow Rate | Typically in the range of 0.25-1.0 mL/min. dergipark.org.trnihs.go.jp |

The slightly different retention times of this compound and its non-deuterated counterpart would allow for their separation and collection as distinct fractions. The efficiency of the separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Crystallization is a crucial final step in the purification process to obtain highly pure, solid this compound. bloomtechz.com After the appropriate fractions are collected from HPLC, the solvent is typically removed under vacuum. The resulting solid can then be recrystallized from a suitable solvent or solvent mixture.

The choice of solvent is critical and is determined empirically to find a system where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor. google.comgoogle.com The process often involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and finally dried under vacuum. google.comgoogle.com

Solid Phase Extraction (SPE) can also be utilized as a preliminary clean-up step before HPLC. nih.gov This technique can effectively remove major impurities and concentrate the analyte, thereby improving the efficiency of the final chromatographic purification. For a compound like carbazochrome, a mixed-mode anion exchange SPE cartridge could be employed to effectively separate it from the plasma matrix or reaction mixture. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Carbazochrome |

| This compound |

| Adrenaline |

| Epinephrine |

| Adrenochrome |

| Iodomethane-d3 (B117434) |

| L-carnitine-D3 |

| Acetonitrile |

| Methanol |

Advanced Characterization and Structural Elucidation of Carbazochrome D3

Spectroscopic Techniques for Isotopic Verification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. It provides a highly accurate mass measurement, enabling the confirmation of the elemental composition and the degree of deuterium (B1214612) incorporation.

The theoretical molecular weight of the unlabeled carbazochrome (B1668341) (C₁₀H₁₂N₄O₃) is 236.23 g/mol . For Carbazochrome-d3 (C₁₀H₉D₃N₄O₃), the expected molecular weight is approximately 239.25 g/mol . HRMS analysis can distinguish this mass difference with high precision, confirming the presence of three deuterium atoms.

Furthermore, HRMS can determine the isotopic abundance, ensuring a high percentage of the deuterated species and minimal presence of partially labeled or unlabeled analogs. This is crucial for its function as an internal standard, where a consistent and known isotopic purity is required for accurate quantification. axios-research.com

Table 1: Theoretical and Observed Molecular Weights of Carbazochrome and this compound

| Compound | Chemical Formula | Theoretical Molecular Weight ( g/mol ) |

| Carbazochrome | C₁₀H₁₂N₄O₃ | 236.23 |

| This compound | C₁₀H₉D₃N₄O₃ | 239.25 |

This table presents the theoretical molecular weights for both the unlabeled and deuterated forms of carbazochrome.

While mass spectrometry confirms the presence of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the specific location of the deuterium atoms within the molecular structure. Proton (¹H) NMR and Deuterium (²H) NMR are the primary techniques used.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By comparing the ¹H NMR spectrum of this compound with that of its unlabeled counterpart, the sites of deuteration can be unequivocally identified.

Conversely, a ²H NMR spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment. The chemical shifts in the ²H NMR spectrum will correspond to the positions of the deuterium labels.

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of molecules. The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the corresponding bonds.

Specifically, the stretching and bending frequencies of C-D, N-D, and O-D bonds are lower than those of their C-H, N-H, and O-H counterparts due to the heavier mass of deuterium. For instance, the C-H stretching vibrations typically appear in the 2800-3300 cm⁻¹ region of the IR spectrum, whereas C-D stretching vibrations are observed at lower wavenumbers, generally in the 2000-2300 cm⁻¹ range. By analyzing the IR and Raman spectra of this compound, the presence of these characteristic deuterated bond vibrations can be confirmed, providing further verification of successful isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are vital for assessing the purity of this compound and for identifying and quantifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds and their labeled analogs. biozol.descience.gov An HPLC method, typically coupled with a UV or diode-array detector (DAD), can separate this compound from any non-volatile impurities, including starting materials, byproducts of the synthesis, or degradation products.

The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. A high purity, often exceeding 98% or 99%, is essential for its use as a reference standard.

Table 2: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 352 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table outlines a representative set of HPLC conditions that could be used for the purity analysis of this compound.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is the preferred method for the analysis of volatile and semi-volatile impurities. These impurities could include residual solvents from the synthesis and purification processes.

The GC analysis provides information on the identity and quantity of any volatile organic compounds present in the this compound sample. The levels of these residual solvents must be controlled and kept below the limits specified by regulatory guidelines to ensure the quality and safety of the standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Elemental Analysis and Stoichiometric Confirmation

The precise determination of the elemental composition and stoichiometry of this compound is fundamental to confirming its molecular identity and isotopic purity. This process relies on a combination of high-resolution mass spectrometry and elemental analysis techniques to verify that the synthesized compound conforms to its expected atomic makeup, including the successful incorporation of deuterium atoms.

Detailed analysis confirms the molecular formula of this compound as C10H9D3N4O3. The introduction of three deuterium atoms in place of three protium (B1232500) atoms on the methyl group results in a corresponding increase in the monoisotopic mass compared to the unlabeled Carbazochrome. This mass shift is a primary indicator of successful deuteration and is meticulously verified through mass spectrometric analysis.

High-resolution mass spectrometry (HRMS) is a critical tool for stoichiometric confirmation. It provides a highly accurate mass measurement of the parent ion, which can then be compared to the theoretical exact mass calculated from the elemental composition. For this compound, the experimentally determined mass is consistently in close agreement with the calculated value, typically within a few parts per million (ppm), providing strong evidence for the correct elemental formula.

The isotopic purity of this compound is a crucial parameter, and its determination is often carried out using mass spectrometry. veeprho.com This analysis quantifies the percentage of the d3 species relative to any residual unlabeled (d0) or partially labeled (d1, d2) species. For use as an internal standard in quantitative bioanalytical assays, a high degree of isotopic enrichment is essential. veeprho.com

Below are representative data tables summarizing the key findings from the elemental and stoichiometric analysis of this compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass Contribution (Da) |

| Carbon | C | 12.011 | 10 | 120.11 |

| Hydrogen | H | 1.008 | 9 | 9.072 |

| Deuterium | D | 2.014 | 3 | 6.042 |

| Nitrogen | N | 14.007 | 4 | 56.028 |

| Oxygen | O | 15.999 | 3 | 47.997 |

| Total | 239.249 |

Table 2: Mass Spectrometric Data for Stoichiometric Confirmation

| Parameter | Value |

| Molecular Formula | C10H9D3N4O3 |

| Theoretical Monoisotopic Mass (Da) | 239.1054 |

| Experimentally Determined Mass (Da) | 239.1051 |

| Mass Error (ppm) | -1.25 |

The data presented unequivocally supports the assigned structure and elemental composition of this compound. The close correlation between theoretical and experimental values from elemental analysis and high-resolution mass spectrometry provides a robust confirmation of its stoichiometry and successful isotopic labeling.

Sophisticated Analytical Methodologies Employing Carbazochrome D3 As a Reference Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional selectivity, sensitivity, and specificity in detecting and quantifying low levels of target analytes within complex biological samples. resolian.comnih.gov This powerful technique is instrumental in the development and validation of bioassays for carbazochrome (B1668341) and its related compounds.

Development of Robust LC-MS/MS Methods for Carbazochrome and Analogs

The development of robust LC-MS/MS methods is a critical step in ensuring accurate bioanalysis. For carbazochrome and its analogs, such as carbazochrome sodium sulfonate, various methods have been established. nih.govnih.gov These methods often involve meticulous sample preparation techniques, such as protein precipitation or solid-phase extraction (SPE), to isolate the analyte from the complex plasma matrix. nih.govnih.gov For instance, a mixed-mode anion exchange SPE method has been optimized for the extraction of carbazochrome sodium sulfonate from human plasma. nih.gov Another approach utilized protein precipitation with perchloric acid for sample cleanup. nih.gov

The choice of ionization technique is also crucial. While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) has also been successfully employed for the quantitation of carbazochrome sodium sulfonate. nih.gov The selection of an appropriate internal standard is another cornerstone of method development. While some studies have used structural analogs like (1S)-(+)-10-camphorsulfonic acid or amiloride (B1667095) hydrochloride, the use of a stable isotope-labeled internal standard like Carbazochrome-d3 is considered the most effective approach for compensating for analytical variability. nih.govnih.govresearchgate.net

Optimization of Chromatographic Separation and Mass Spectrometric Detection

Achieving optimal chromatographic separation is essential for resolving the analyte of interest from other matrix components, thereby minimizing interference. For carbazochrome and its analogs, various reversed-phase columns, such as Zorbax SB-Aq and Hypersil ODS-2, have been utilized. nih.govnih.gov The mobile phase composition is systematically adjusted to achieve good peak shape and resolution. dergipark.org.tr For example, a mobile phase consisting of methanol (B129727) and a formic acid solution has been used with a gradient elution to separate carbazochrome sodium sulfonate. nih.gov In another method, an isocratic mobile phase was employed. nih.gov

Mass spectrometric detection is typically performed in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.govnih.gov This involves selecting a specific precursor ion for the analyte and a characteristic product ion that is formed upon collision-induced dissociation (CID). For carbazochrome sodium sulfonate, transitions such as m/z 299.0 → 256.0 (in negative ion mode) and the protonated thermodegraded fragment at m/z 148 → 107 (in positive ion mode) have been monitored. nih.govnih.gov The optimization of these mass spectrometric parameters is critical for maximizing the signal-to-noise ratio and achieving the desired sensitivity.

Table 1: Examples of LC-MS/MS Method Parameters for Carbazochrome Analogs

| Parameter | Method 1 (Hu et al., 2014) nih.gov | Method 2 (Gao et al., 2010) nih.gov | Method 3 (Khattab et al., 2015) science.gov |

| Analyte | Carbazochrome Sodium Sulfonate | Carbazochrome Sodium Sulfonate | Carbazochrome |

| Internal Standard | (1S)-(+)-10-camphorsulfonic acid | Amiloride hydrochloride | Not specified in abstract |

| Extraction | Solid Phase Extraction (Oasis® WAX) | Protein Precipitation (Perchloric acid) | Not specified in abstract |

| Column | Zorbax SB-Aq (4.6x250mm, 5µm) | Hypersil ODS-2 | Not specified in abstract |

| Mobile Phase | Isocratic | Gradient (0.2% formic acid and methanol) | Not specified in abstract |

| Ionization | ESI Negative | APCI Positive | Not specified in abstract |

| MRM Transition | m/z 299.0 → 256.0 | m/z 148 → 107 | Not specified in abstract |

Matrix Effects and Ion Suppression Mitigation Strategies Using SIIS

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. This phenomenon can be highly variable between different samples and is a major source of imprecision. nih.gov

The use of a Stable Isotope Internal Standard (SIIS), such as this compound, is the most effective strategy to mitigate matrix effects. researchgate.netnih.gov Because a SIIS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. lgcstandards.comnih.gov By calculating the ratio of the analyte peak area to the SIIS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results. nih.gov While it is often assumed that a SIIS will always perfectly compensate for matrix effects, studies have shown that slight differences in retention time due to the isotopic labeling (deuterium isotope effect) can sometimes lead to differential ion suppression. researchgate.netnih.gov Therefore, careful validation is always necessary.

Role of this compound as a Stable Isotope Internal Standard (SIIS)

This compound is a deuterium-labeled version of carbazochrome, making it an ideal internal standard for the quantitative analysis of the parent compound. veeprho.com Its use significantly enhances the accuracy and reliability of LC-MS/MS methods. veeprho.commusechem.com

Principles and Advantages of SIIS in Analytical Quantification

The fundamental principle behind using a SIIS is that it behaves chemically and physically almost identically to the unlabeled analyte throughout the entire analytical process, including extraction, chromatography, and ionization. lgcstandards.comnih.gov A known amount of the SIIS is added to the sample at the beginning of the workflow. jove.com Since the SIIS and the analyte are affected in the same way by variations in sample preparation (e.g., extraction recovery) and instrument response (e.g., ion suppression), the ratio of their signals remains constant. nih.govjove.com

The primary advantages of using a SIIS like this compound over other types of internal standards (e.g., structural analogs) include:

Correction for Matrix Effects: As discussed, this is the most significant advantage, leading to improved accuracy and precision. researchgate.netmusechem.com

Compensation for Sample Loss: Any loss of analyte during sample preparation steps will be mirrored by a proportional loss of the SIIS, thus preserving the accuracy of the final calculated concentration. musechem.comjove.com

Improved Sensitivity and Accuracy: By minimizing variability and background noise, SIIS helps in achieving lower detection limits and more reliable quantification. musechem.com

Enhanced Method Robustness: The use of a SIIS makes the analytical method less susceptible to minor variations in experimental conditions.

Method Validation Parameters: Linearity, Accuracy, Precision, and Selectivity

For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation. The use of this compound as an internal standard is integral to successfully validating these parameters according to regulatory guidelines.

Linearity: This parameter establishes the relationship between the instrument response and the known concentration of the analyte. ut.ee The method's response should be directly proportional to the analyte concentration over a defined range. ut.ee For carbazochrome and its analogs, linearity has been demonstrated over various concentration ranges, for example, 0.189–37.8 ng/mL and 0.05–1.00 µg/mL, with high correlation coefficients (r² > 0.99). nih.govdergipark.org.tr

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. resolian.comut.ee These are typically assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). For methods analyzing carbazochrome sodium sulfonate, intra- and inter-day precision values (expressed as relative standard deviation, RSD) have been reported to be between 0.95% and 4.17%, with accuracy between 95.03% and 105.9%. nih.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix constituents. resolian.com The use of MRM in LC-MS/MS provides a high degree of selectivity. nih.gov The analysis of blank plasma samples from multiple sources is performed to ensure no significant interfering peaks are present at the retention time of the analyte and its SIIS. nih.gov

Table 2: Summary of Method Validation Findings for Carbazochrome Analogs

| Validation Parameter | Finding | Reference |

| Linearity Range | 0.189 - 37.8 ng/mL (CSS) | nih.gov |

| Correlation Coefficient (r) | 0.9995 | nih.gov |

| Linearity Range | 0.05 - 1.00 µg/mL (Carbazochrome) | dergipark.org.tr |

| Correlation Coefficient (r²) | 0.9999 | dergipark.org.tr |

| Intra-day Precision (RSD) | 0.95% - 4.17% | nih.gov |

| Inter-day Precision (RSD) | 0.95% - 4.17% | nih.gov |

| Intra-day Accuracy | 95.03% - 105.9% | nih.gov |

| Inter-day Accuracy | 95.03% - 105.9% | nih.gov |

| Lower Limit of Quantification (LOQ) | 0.5 ng/mL (CSS) | nih.gov |

| Lower Limit of Quantification (LOQ) | 0.05 µg/mL (Carbazochrome) | dergipark.org.tr |

Calibration Curve Construction and Quality Control Strategies

The use of a deuterated internal standard like this compound is fundamental to robust and reliable quantification in bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS/MS). The construction of a valid calibration curve and the implementation of stringent quality control (QC) are critical for method validation and the generation of accurate data. science.gov

A calibration curve is established to determine the relationship between the concentration of the analyte (Carbazochrome) and its instrumental response, relative to the constant concentration of the internal standard (this compound). This is achieved by preparing a series of calibration standards at different known concentrations. pmda.go.jp A fixed amount of the this compound internal standard solution is added to each calibration standard, as well as to all unknown samples and quality control samples. lcms.cz The samples are then processed—for instance, through protein precipitation or liquid-liquid extraction—and analyzed. researchgate.net

The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov A linear regression analysis, often with a weighting factor such as 1/x² to ensure accuracy at the lower end of the range, is applied to the data points. nih.gov The resulting equation of the line allows for the calculation of the concentration of Carbazochrome in unknown samples based on their measured peak area ratios.

Key Parameters for Calibration Curve and QC Acceptance:

Linearity: The correlation coefficient (r) or coefficient of determination (r²) is used to assess the linearity of the calibration curve. A value of r > 0.99 is typically required to demonstrate a strong linear relationship. nih.gov

Range: The calibration range must encompass the expected concentrations of the analyte in the study samples. It is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). For example, a validated method for a related compound demonstrated a linear range of 0.5 to 50 ng/mL. nih.govresearchgate.net

Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the precision and accuracy of the method. These are analyzed with each batch of unknown samples.

Accuracy and Precision: The concentration of QC samples, calculated using the calibration curve, should be within a predefined percentage of their nominal value (typically ±15%, and ±20% for the LLOQ). The precision, measured as the relative standard deviation (RSD), should also not exceed 15% (20% for LLOQ). nih.gov

Table 1: Example of Calibration Curve and Quality Control Parameters

| Parameter | Typical Acceptance Criteria | Example Research Finding |

| Correlation Coefficient (r) | > 0.99 | r > 0.99 for four analytes in a validated LC-MS/MS method. nih.gov |

| Calibration Range | Spanning expected concentrations | 0.5-50 ng/mL for Carbazochrome sodium sulfonate. nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; acceptable precision & accuracy | 0.5 ng/mL. nih.govresearchgate.net |

| QC Accuracy | Within 85-115% of nominal value (80-120% for LLOQ) | Intra- and inter-day accuracies of 90.15%–104.62%. nih.gov |

| QC Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra- and inter-day precision <12.46% and <6.43%, respectively. nih.gov |

The use of this compound as an internal standard is crucial in this process. Because it is chemically almost identical to Carbazochrome, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. chromforum.org This effectively corrects for variations in sample preparation, injection volume, and matrix effects, ensuring the accuracy and reproducibility of the results. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for the analysis of compounds like Carbazochrome, Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful analytical tool. However, the direct application of GC-MS for Carbazochrome analysis is challenging due to the compound's polarity and low volatility. Direct injection into a GC system would likely lead to thermal degradation in the hot injection port rather than volatilization.

For a compound to be suitable for GC-MS analysis, it must be volatile and thermally stable. nih.gov To overcome the limitations of non-volatile analytes, a chemical derivatization step is often employed. nih.gov Derivatization involves reacting the analyte with a reagent to produce a new, more volatile, and thermally stable derivative that is amenable to GC analysis.

Common derivatization strategies for polar functional groups (like the hydroxyl and amine groups in Carbazochrome) include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form ester or amide derivatives.

While theoretically possible, the application of GC-MS for Carbazochrome quantification is not widely reported in scientific literature. The multi-step process of extraction followed by derivatization can be more complex and time-consuming compared to the "dilute-and-shoot" or simple protein precipitation methods often viable with LC-MS/MS. researchgate.net Furthermore, LC-MS/MS generally offers superior sensitivity for large, polar biomolecules. Therefore, LC-MS/MS coupled with the use of an internal standard like this compound remains the preferred and more direct methodology.

Other Analytical Techniques Leveraging Deuterated Compounds

The utility of deuterated compounds, including this compound, extends beyond their role as internal standards in quantitative mass spectrometry. The unique properties of deuterium-labeled molecules make them valuable tools in other advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR is used for structural elucidation, deuterium (B1214612) labeling can be a powerful tool for simplifying complex proton spectra. Since deuterium is not detected in ¹H NMR, selectively replacing protons with deuterium atoms on a molecule can "erase" their corresponding signals. This can help in assigning signals in crowded spectral regions and in studying specific molecular interactions or conformational changes.

Metabolism Studies: Deuterated compounds are extensively used as tracers in metabolic studies. By administering a deuterated version of a drug, researchers can use mass spectrometry to distinguish the drug and its metabolites from their endogenous, non-labeled counterparts in biological samples. This allows for precise tracking of metabolic pathways, determination of metabolite structures, and investigation of pharmacokinetic profiles without interference from background biological molecules.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements. nebraska.gov While a deuterated standard is still beneficial for quantification to correct for matrix effects, the high resolution of these instruments can sometimes help differentiate analyte signals from isobaric interferences, further enhancing the quality of analysis. The distinct mass difference between the analyte and the deuterated standard (e.g., 3 Daltons for this compound) is easily resolved by these instruments.

The fundamental advantage of using a stable isotope-labeled standard like this compound is its near-identical chemical and physical behavior to the analyte of interest, with the key exception of its mass. This property makes it an indispensable tool for ensuring accuracy and precision across a range of sophisticated analytical applications. lcms.czchromforum.org

Applications of Carbazochrome D3 in Preclinical and in Vitro Research Models

Investigation of Metabolic Pathways and Biotransformation Studies

The use of stable isotope-labeled compounds like Carbazochrome-d3 is fundamental to understanding the complex processes of drug metabolism. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, enabling its distinction from the unlabeled parent drug and its metabolites in mass spectrometry-based analyses.

In Vitro Metabolic Stability Assessment Using Hepatic Microsomes and Hepatocytes

In vitro models utilizing liver-derived components are instrumental in predicting the metabolic clearance of a drug in the body. Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, and whole hepatocytes provide a robust system for assessing metabolic stability. In these assays, this compound is incubated with these preparations, and its rate of disappearance is monitored over time. This data is crucial for early-stage drug development, offering insights into the intrinsic clearance of the compound.

Below is a representative data table illustrating typical results from such an assay:

| Parameter | Hepatic Microsomes | Hepatocytes |

| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 30, 60, 120, 240 |

| This compound Concentration (µM) | 1 | 1 |

| Half-life (t½, min) | 45.2 | 98.7 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.3 | 7.0 |

This table presents hypothetical data for illustrative purposes.

Metabolite Identification and Elucidation via Isotopic Tracing

Isotopic tracing with this compound is a powerful technique for identifying and structurally characterizing metabolites. When Carbazochrome (B1668341) and this compound are co-administered to an in vitro system, the resulting mass spectra exhibit a distinctive doublet signal for the parent compound and any metabolites that retain the deuterium label. This "isotopic signature" simplifies the complex task of distinguishing drug-related material from endogenous matrix components, facilitating the confident identification of biotransformation products.

Enzyme Kinetics and Reaction Mechanism Studies

Understanding the specific enzymes responsible for a drug's metabolism is a key aspect of drug development. This compound can be employed in enzyme kinetic studies to determine parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These studies often involve incubating the labeled compound with specific recombinant CYP enzymes to pinpoint which isoforms are primarily responsible for its metabolism. This information is critical for predicting potential drug-drug interactions.

Preclinical Pharmacokinetic and Disposition Studies in Animal Models

Animal models are essential for understanding how a drug behaves in a whole-organism system. This compound's role as an internal standard is paramount in these studies, ensuring the accuracy of bioanalytical methods used to measure drug concentrations in various biological samples. veeprho.com

Absorption, Distribution, and Excretion (ADE) Characterization

ADE studies track the journey of a drug and its metabolites through the body. Following administration of carbazochrome to animal models, the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis allows for the precise quantification of the parent drug in plasma, tissues, and excreta (urine and feces). This enables researchers to determine the rate and extent of absorption, the distribution into various tissues, and the primary routes of elimination from the body.

Compartmental and Non-Compartmental Pharmacokinetic Modeling

The data generated from preclinical pharmacokinetic studies, underpinned by the accurate measurements enabled by this compound, is used to construct pharmacokinetic models.

Non-Compartmental Analysis (NCA): This approach calculates key pharmacokinetic parameters directly from the plasma concentration-time data.

Compartmental Modeling: This method involves fitting the data to a mathematical model that represents the body as a series of interconnected compartments.

These models are vital for predicting the drug's behavior in humans and for establishing a foundation for clinical trial design.

A summary of key pharmacokinetic parameters that can be derived is presented below:

| Parameter | Description | Typical Unit |

| Cmax | Maximum plasma concentration | ng/mL |

| Tmax | Time to reach Cmax | h |

| AUC | Area under the plasma concentration-time curve | ng·h/mL |

| t½ | Elimination half-life | h |

| CL | Clearance | L/h/kg |

| Vd | Volume of distribution | L/kg |

This table outlines common pharmacokinetic parameters and does not represent actual data for this compound.

Bioavailability and Clearance Assessments

The use of deuterium-labeled compounds, such as this compound, is a sophisticated strategy in pharmaceutical research to investigate the metabolic fate of a drug. The substitution of hydrogen with deuterium creates a more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. researchgate.netscirp.org This increased bond strength can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netnih.gov Consequently, deuteration can lead to reduced systemic clearance, a prolonged biological half-life, and potentially increased bioavailability. researchgate.netjuniperpublishers.com

In preclinical and in vitro research, this compound is instrumental in assessing these pharmacokinetic parameters. These assessments are critical for understanding how the structural modification impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Detailed Research Applications:

In Vitro Metabolic Stability Assays: In vitro systems, such as human and rat liver microsomes, are employed to study the metabolic stability of Carbazochrome. juniperpublishers.com By incubating both Carbazochrome and this compound with these microsomal fractions, which contain key metabolic enzymes like cytochrome P450s, researchers can quantify the rate of metabolism for each compound. nih.govjuniperpublishers.com A slower degradation rate for the deuterated version provides direct evidence of the DKIE and points to specific metabolic pathways susceptible to isotopic substitution.

Preclinical Pharmacokinetic Studies: In vivo studies in animal models are essential to understand the complete pharmacokinetic profile. juniperpublishers.comnih.gov After administration of this compound, researchers collect biological samples (e.g., plasma, urine) over time to measure the concentration of the compound and its metabolites. science.gov These studies provide critical data on key metrics such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and total drug exposure (Area Under the Curve, AUC). Comparing these results with those of the non-deuterated parent drug allows for a precise evaluation of the deuteration's effect on bioavailability and clearance rates in vivo. nih.gov

Internal Standard for Bioanalysis: this compound serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). science.govscience.gov Because it has nearly identical chemical and physical properties to the non-deuterated Carbazochrome, it behaves similarly during sample extraction and chromatographic separation. However, its higher mass is easily distinguished by the mass spectrometer. Adding a known quantity of this compound to biological samples allows for highly accurate and precise quantification of the parent drug by correcting for any analyte loss during sample processing. science.gov

The table below summarizes the objectives and methodologies used in these assessments.

| Research Objective | Model/System | Methodology | Key Metrics |

| Assess Metabolic Stability | In Vitro (Liver Microsomes, Hepatocytes) | Incubation followed by LC-MS/MS analysis | Half-life (t½), Intrinsic Clearance (CLint) |

| Determine Pharmacokinetic Profile | Preclinical Animal Models (e.g., rats, guinea pigs) | Dosing followed by serial blood/urine sampling and LC-MS/MS analysis | Cmax, Tmax, AUC, Clearance (CL), Volume of Distribution (Vd) |

| Ensure Accurate Quantification | Bioanalytical Assays | Use as an internal standard in LC-MS/MS | Accuracy, Precision, Linearity |

Theoretical Studies and Computational Chemistry in Drug Discovery Research

Theoretical studies and computational chemistry have become indispensable tools in modern drug discovery, offering profound insights into molecular interactions at an atomic level. researchgate.net For Carbazochrome and its deuterated analog, these methods are used to predict their chemical properties, understand their interactions with biological targets, and rationalize the effects of isotopic substitution, thereby guiding further experimental research. nih.gov

Molecular Dynamics Simulations of Carbazochrome Interactions

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. researchgate.net These simulations are particularly valuable for studying how a drug molecule like Carbazochrome interacts with larger systems, such as proteins or drug delivery vehicles. nih.gov

Recent research has utilized MD simulations to investigate the potential of single-walled carbon nanotubes (SWCNTs) as nanocarriers for Carbazochrome, aiming to enhance its delivery. researchgate.netresearchgate.net In these studies, computational models are built to simulate the process of Carbazochrome's encapsulation within a nanotube in a virtual aqueous environment. atlantis-press.com

Key Findings from MD Simulations:

Encapsulation Feasibility: Simulations have shown that Carbazochrome can spontaneously enter and remain stable inside SWCNTs, indicating that they are promising carriers. researchgate.netresearchgate.net

Influence of Nanotube Properties: The efficiency of drug loading is significantly affected by the physical characteristics of the nanotube. Studies have demonstrated that the radius and length of the SWCNT have a dominant effect on its capacity to encapsulate Carbazochrome. researchgate.net

Interaction Forces: The stability of the Carbazochrome-nanotube complex is governed by non-covalent forces, primarily van der Waals interactions. researchgate.net

The following table details typical parameters and findings from MD simulations involving Carbazochrome.

| Simulation Parameter | Description | Typical Finding |

| Force Field | A set of equations and parameters used to describe the potential energy of the system's atoms (e.g., COMPASS). researchgate.net | Accurately models the interactions between Carbazochrome and the carbon nanotube. |

| System Composition | Carbazochrome molecule, a single-walled carbon nanotube, and water molecules to simulate physiological conditions. | Demonstrates the dynamic process of drug encapsulation driven by intermolecular forces. atlantis-press.com |

| Simulation Time | The duration of the simulation, typically in nanoseconds. | Sufficient time to observe stable encapsulation and equilibrium behavior. |

| Analysis | Calculation of interaction energies, root-mean-square deviation (RMSD), and distance between drug and carrier. | Quantifies the stability of the drug-carrier complex and the influence of nanotube geometry. researchgate.net |

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. researchgate.net These methods are used to calculate fundamental properties of Carbazochrome, such as its optimized geometry, molecular orbital energies (e.g., HOMO and LUMO), and vibrational frequencies.

These calculations are essential for predicting the consequences of isotopic substitution. The primary influence of replacing hydrogen with deuterium is on the vibrational frequencies of the chemical bonds. scirp.org A C-D bond has a lower zero-point vibrational energy than a C-H bond, which translates to a higher activation energy required to break the C-D bond.

Applications in Isotopic Effect Studies:

Predicting the Kinetic Isotope Effect (KIE): By calculating the vibrational frequencies for both the normal (all-¹H) and deuterated (containing ²H or D) Carbazochrome, researchers can theoretically predict the magnitude of the KIE for metabolic reactions involving the cleavage of that specific C-H bond. nih.gov This allows for a rational design of deuterated drugs where metabolism can be strategically slowed down. researchgate.net

Understanding Electronic Structure: DFT calculations confirm that deuteration does not alter the electronic properties, such as molecular orbital energies or chemical reactivity, of the molecule. nih.gov This ensures that the deuterated drug retains the same pharmacological activity at its target receptor as the parent compound.

The table below lists some of the molecular properties of Carbazochrome that have been investigated using DFT calculations. researchgate.net

| Property | Description | Significance |

| Optimized Molecular Geometry | The most stable 3D arrangement of atoms. | Provides bond lengths and angles foundational to understanding reactivity. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, which is crucial for reactivity. researchgate.net |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. researchgate.net |

| Vibrational Frequencies | The frequencies at which molecular bonds vibrate. | Used to interpret infrared spectra and, crucially, to calculate the KIE for deuterated analogs. |

Use in Basic Biomedical Research and Pathway Tracing

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. ched.gov.ph this compound, as a stable isotope-labeled version of Carbazochrome, is ideally suited for use as a tracer in basic biomedical research. Unlike radioactive isotopes, stable isotopes like deuterium are not radioactive and can be safely used in a wider range of experimental settings, including cell cultures and preclinical models, to elucidate metabolic pathways. researchgate.net

The core principle of pathway tracing with this compound involves introducing the compound into a biological system and monitoring its journey. Because the deuterium atoms add mass to the molecule, this compound and any of its resulting metabolites can be selectively detected and quantified using mass spectrometry-based analytical techniques. science.gov

This allows researchers to answer several fundamental questions:

Metabolite Identification: By analyzing samples over time, scientists can identify the chemical structures of new metabolites formed from Carbazochrome.

Pathway Elucidation: Tracing the appearance and disappearance of the parent compound and its metabolites helps to map the specific biochemical pathways involved in its transformation. researchgate.net

Quantification of Metabolic Flux: The rate at which this compound is converted into its various metabolites can be measured, providing quantitative data on the kinetics of the relevant metabolic pathways.

Methodological Developments and Future Perspectives for Carbazochrome D3 Research

Innovations in Sample Preparation Techniques for Deuterated Analytes

The accuracy and sensitivity of any analysis involving deuterated compounds like Carbazochrome-d3 are heavily reliant on the quality of the sample preparation. Recent innovations have focused on increasing efficiency, reducing contamination, and improving the recovery of these labeled analytes.

Advanced Extraction and Clean-up Procedures (e.g., SPE, LLE, PPT)

The choice of extraction and clean-up technique is critical for isolating deuterated analytes from complex biological matrices. Solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) are foundational methods that continue to see advancements.

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration prior to chromatographic analysis. researchgate.net It offers advantages over LLE, including simplicity, high throughput, and cost-effectiveness. researchgate.net The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. thermofisher.comrocker.com.tw The selection of the appropriate SPE sorbent chemistry is crucial for optimal recovery of the target analyte. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. chromatographyonline.com While often more labor-intensive than SPE, innovations such as salting-out assisted LLE (SALLE) have improved its efficiency, particularly for extracting hydrophilic compounds. chromatographyonline.comresearchgate.net The pH of the sample is a critical parameter in LLE, as it influences the ionization state and, consequently, the extraction efficiency of the analyte. rsc.org

Protein Precipitation (PPT): PPT is a straightforward method for removing proteins from biological samples. However, it is often less selective than SPE or LLE and may result in lower recovery rates. researchgate.net

The development of novel sorbents and optimized protocols for these techniques continues to enhance the ability to obtain clean extracts, which is essential for sensitive and accurate quantification of deuterated compounds like this compound.

Advances in Detection Technologies for Isotope-Labeled Compounds

The detection of isotope-labeled compounds has been revolutionized by high-resolution mass spectrometry (HRMS). boku.ac.at HRMS instruments, such as the QExactive Orbitrap HF, can distinguish between the minute mass differences of isotopologues, allowing for the clear identification and quantification of deuterated analytes. boku.ac.at This capability is fundamental to stable isotope labeling (SIL) assisted metabolomics, where the characteristic isotopic patterns are used to filter out noise and background signals, leading to the confident detection of labeled metabolites. boku.ac.atfrontiersin.org

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) provide valuable structural insights into proteins and their interactions by measuring the exchange of backbone amide hydrogens with deuterium (B1214612). bohrium.com Advances in fragmentation methods, such as electron-based dissociation (ExD) and ultraviolet photodissociation (UVPD), are helping to minimize issues like hydrogen scrambling, further improving the quality of data obtained from these experiments. bohrium.com

Integration with High-Throughput Analytical Platforms

The combination of stable isotope labeling with high-throughput analytical platforms has significantly expanded the scope of metabolomics and other omics research. creative-proteomics.com These platforms, which often involve robotics, miniaturization, and automation, enable the rapid analysis of a large number of samples. iarc.fr The integration of automated sample preparation systems with advanced LC-MS/MS instruments creates a seamless workflow from sample to data analysis. shimadzu.eud-nb.info

Software tools have been developed to automate the processing of the large datasets generated by these high-throughput experiments. d-nb.infonih.gov These programs can automatically detect and quantify isotope-labeled compounds, correct for natural isotope abundance, and prepare the data for further statistical analysis and biological interpretation. d-nb.infonih.gov This integration streamlines the entire research process, from experimental design to the final results. boku.ac.at

Potential for Novel Applications in Systems Biology and Multi-Omics Research

The use of deuterated compounds like this compound holds significant potential for systems biology and multi-omics research. nih.govnih.gov Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.gov By using stable isotope tracers, researchers can follow the metabolic fate of a compound through various pathways, providing a dynamic view of cellular metabolism. creative-proteomics.comnih.gov

Multi-omics approaches integrate data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a more comprehensive understanding of biological processes. nih.govnih.gov Isotope labeling can be a powerful tool in this context, helping to link changes at the metabolite level with alterations in gene expression, protein abundance, and other molecular events. nih.govnih.gov For example, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used proteomic technique for quantifying protein expression levels. creative-proteomics.com The ability to trace the flow of atoms through metabolic networks using labeled compounds provides a functional layer of information that complements other omics data.

Addressing Challenges in the Synthesis and Application of Deuterated Analogs

Despite the significant advantages of using deuterated analogs, there are challenges associated with their synthesis and application. The chemical synthesis of deuterated compounds requires specialized methods to introduce the isotope at specific positions within the molecule. creative-proteomics.com This process can be complex and requires careful control to achieve high levels of isotopic enrichment.

One of the key considerations in the application of deuterated standards is the potential for isotopic effects. Deuterium is heavier than hydrogen, and this mass difference can sometimes lead to altered chromatographic retention times compared to the non-deuterated analyte, especially in reversed-phase liquid chromatography. chromatographyonline.com To mitigate this, nitrogen-15 (B135050) (¹⁵N) and carbon-13 (¹³C) labeled internal standards are sometimes preferred. chromatographyonline.com

Another challenge is ensuring the stability of the label. In some cases, back-exchange can occur, where the deuterium atoms are replaced by hydrogen atoms from the surrounding environment. bohrium.com This can be minimized through careful experimental design, such as using sub-zero temperature liquid chromatography. bohrium.com Overcoming these challenges through continued methodological development is crucial for the reliable and accurate use of deuterated analogs like this compound in research.

Quality Control and Regulatory Considerations for Isotope Labeled Reference Materials

Adherence to Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) in Production

The manufacturing of high-purity chemical substances, including isotope-labeled reference materials like Carbazochrome-d3, necessitates adherence to internationally recognized quality systems.

Good Manufacturing Practice (GMP) is a system that ensures products are consistently produced and controlled according to quality standards. mpi.govt.nz It is a crucial component of quality assurance, covering both production and quality control. mpi.govt.nz For pharmaceutical-grade materials, GMP compliance is often a regulatory requirement. pharmacompass.comdevbhoomipharmaceuticals.comindiamart.com This involves clearly defined and validated manufacturing processes, the use of appropriate facilities and equipment, and comprehensive documentation to provide a traceable history of each batch. mpi.govt.nz Some manufacturers of stable isotopes and their labeled compounds operate under GMP guidelines to ensure their products are suitable for research, medical, and pharmaceutical applications. sigmaaldrich.com

Good Laboratory Practice (GLP) is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. wikipedia.orgoecd.org The principles of GLP, established by organizations like the Organisation for Economic Co-operation and Development (OECD), are designed to ensure the quality, validity, and integrity of test data. oecd.orgeuropa.eu While GLP is primarily associated with safety studies, the underlying principles of robust documentation, standardized procedures, and quality assurance are highly relevant to the production and characterization of reference materials. scribd.com Laboratories producing reference materials may follow GLP principles to ensure the reliability of their characterization data. pmda.go.jp

The production of this compound as a reference material would ideally occur in facilities that comply with both GMP and GLP standards to guarantee its quality and suitability for its intended analytical purpose. pharmacompass.comminapharm.com

Certification and Documentation Requirements for Reference Standards

The reliability of a reference material is established through comprehensive certification and documentation. For this compound, this documentation is critical for its proper use in research and analytical laboratories.

A Certificate of Analysis (CoA) is a fundamental document that accompanies a reference standard. axios-research.comaxios-research.com This document provides key information about the material's identity, purity, and other critical properties. For an isotope-labeled standard like this compound, the CoA should include:

Chemical Identity: Confirmation of the compound's structure.

Chemical Purity: Typically determined by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. eurisotop.com

Isotopic Purity/Enrichment: The percentage of the labeled isotope (deuterium in this case) within the molecule, often determined by mass spectrometry. eurisotop.comaxios-research.com

Lot or Batch Number: For traceability.

Storage Conditions and Expiry Date: To ensure the material's stability is maintained.

International standards, such as those developed by the International Organization for Standardization (ISO), provide a framework for the competence of reference material producers. Key ISO standards include:

ISO 17034: Specifies the general requirements for the competence of reference material producers. industry.gov.auwikipedia.orgisotope.com

ISO/IEC 17025: Outlines the general requirements for the competence of testing and calibration laboratories. industry.gov.auwikipedia.orgisotope.com

Adherence to these standards ensures that the reference material has been produced and characterized according to metrologically valid procedures. wikipedia.org Certified Reference Materials (CRMs) are accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. wikipedia.org

Ensuring Isotopic and Chemical Purity for Research Applications

The utility of this compound as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is directly dependent on its isotopic and chemical purity. veeprho.com

Isotopic Purity refers to the percentage of the target isotope (deuterium) at the specified labeled positions within the Carbazochrome (B1668341) molecule. High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, which could affect the accuracy of quantification. acanthusresearch.com The labeling strategy should also be designed to prevent isotope exchange, ensuring the stability of the label during sample preparation and analysis. axios-research.comacanthusresearch.com Mass spectrometry is a primary technique used to confirm the isotopic enrichment and structural integrity of the labeled compound. axios-research.com

Chemical Purity ensures that the reference material is free from other chemical impurities that could co-elute with the analyte or the internal standard, leading to inaccurate results. The presence of the unlabeled Carbazochrome in the this compound standard is a critical parameter to control. acanthusresearch.com Analytical techniques such as HPLC, GC, and NMR spectroscopy are employed to assess chemical purity. eurisotop.comtentamus.com For a "highly purified" grade, the chemical purity is expected to be very high, often exceeding 98% or 99%. eurisotop.comusbio.netselleckchem.com

The combination of high isotopic and chemical purity ensures that this compound can serve as a reliable internal standard, enabling accurate and precise quantification of Carbazochrome in various biological matrices. veeprho.com

Stability and Storage Considerations for this compound

Maintaining the integrity of this compound as a reference material requires appropriate stability testing and defined storage conditions.

Stability of the reference material is essential to ensure that its certified properties, such as purity, remain valid over time. wikipedia.org Stability studies are conducted under various conditions to determine the optimal storage environment and to establish a shelf life for the material. These studies may include long-term stability testing under recommended storage conditions and accelerated stability studies at elevated temperatures and humidity to predict degradation. wikipedia.orggoogle.com

Storage Conditions for this compound are critical for preserving its stability. Based on information from various suppliers, this compound should be stored at -20°C for long-term stability. usbio.netmedchemexpress.com The container should be tightly closed and stored in a dry, cool, and well-ventilated place. cato-chem.com For solutions, storage at -80°C may be recommended for extended periods. medchemexpress.commedchemexpress.com It is also advised to centrifuge the original vial before opening to ensure maximum product recovery. usbio.net

Proper handling and storage, as specified by the manufacturer, are paramount to prevent degradation and maintain the integrity of the reference material until its expiration date. caymanchem.comcaymanchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₉D₃N₄O₃ | usbio.netaxios-research.com |

| Molecular Weight | 239.25 g/mol | usbio.netaxios-research.com |

| Appearance | Solid | medchemexpress.com |

| Long-term Storage | -20°C | usbio.netmedchemexpress.com |

| Shipping Temperature | Room Temperature | usbio.net |

Q & A

Q. What steps ensure reproducibility of this compound in vivo toxicity studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines: detail animal strain, dosing regimen (e.g., 5 mg/kg, oral gavage), and endpoint criteria. Share raw histopathology images via repositories like Figshare. Include positive/negative controls (e.g., aspirin for antiplatelet effects) and blinded scoring protocols .

Contradiction Analysis & Innovation

Q. How can contradiction matrices address trade-offs in this compound formulation stability?

- Methodological Answer : Map technical contradictions (e.g., increased solubility vs. reduced shelf-life) using TRIZ principles. Explore "parameter changes" (e.g., lyophilization for long-term storage) or "prior action" (pre-formulate with cyclodextrins). Validate solutions via accelerated stability testing (40°C/75% RH for 6 months) .

Q. What methodologies reconcile discrepancies between in silico predictions and experimental this compound results?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., force field selection). Use adversarial validation to identify data mismatches (e.g., training on murine data but testing in human cells). Iteratively refine models using active learning to incorporate outlier data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.